2-(2-Chloroethyl)-1,4-dimethylbenzene
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Overview
Description
2-(2-Chloroethyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where two methyl groups and one chloroethyl group are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 2-chloroethanol. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The general reaction scheme is as follows:
[ \text{C}8\text{H}{10} + \text{ClCH}_2\text{CH}2\text{OH} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{13}\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-(2-Hydroxyethyl)-1,4-dimethylbenzene.
Oxidation: Formation of 2-(2-Chloroethyl)-1,4-benzenedicarboxylic acid.
Reduction: Formation of 2-Ethyl-1,4-dimethylbenzene.
Scientific Research Applications
2-(2-Chloroethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethyl)-1,4-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The chloroethyl group can act as an electrophile, reacting with nucleophiles in the environment. This reactivity is exploited in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethyl)-1,3-dimethylbenzene: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Chloroethyl)-1,4-dichlorobenzene: Contains additional chlorine atoms, leading to different reactivity and applications.
2-(2-Chloroethyl)-1,4-diethylbenzene: Contains ethyl groups instead of methyl groups, affecting its physical and chemical properties.
Uniqueness
2-(2-Chloroethyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
Properties
CAS No. |
7383-67-7 |
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Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
2-(2-chloroethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChI Key |
VYHMCETVHBOXNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCl |
Origin of Product |
United States |
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